molecular formula C14H18Cl3N3O2 B8337483 4-(3,5,6-Trichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

4-(3,5,6-Trichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8337483
M. Wt: 366.7 g/mol
InChI Key: PLHCSXALUAJCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5,6-Trichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H18Cl3N3O2 and its molecular weight is 366.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18Cl3N3O2

Molecular Weight

366.7 g/mol

IUPAC Name

tert-butyl 4-(3,5,6-trichloropyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H18Cl3N3O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10(16)8-9(15)11(17)18-12/h8H,4-7H2,1-3H3

InChI Key

PLHCSXALUAJCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,3,5,6-tetrachloropyridine (6.51 g), 1-Boc-piperazine (6.71 g) and potassium carbonate (9.95 g) were added dimethylformamide (15 mL) and toluene (30 mL), and the mixture was stirred at 100° C. for 2 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by column chromatography (ethyl acetate:hexane) to give the title compound (9.42 g).
Quantity
6.51 g
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reactant
Reaction Step One
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6.71 g
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reactant
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9.95 g
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reactant
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15 mL
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reactant
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30 mL
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solvent
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Quantity
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of 2,3,5,6-tetrachloropyridine (10 g), 1-Boc-piperazine (8.6 g) and potassium carbonate (13 g) was added 2-butanone (140 mL), and the mixture was refluxed for 8 hr. After cooling, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated to give 4-(3,5,6-trichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (17 g). To a mixture of 4-(3,5,6-trichloropyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (17 g), palladium (II) acetate (516 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.9 g), potassium fluoride (24 g) and methylboronic acid (12 g) was added tetrahydrofuran (140 mL), and the mixture was refluxed for 8 hr. After cooling, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The residue was purified by column chromatography (hexane:ethyl acetate) to give 4-(3,5,6-trimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (14 g). 4-(3,5,6-Trimethylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (14 g) was dissolved in chloroform (28 mL), 4N hydrogen chloride/ethyl acetate (25 mL) was added, and the mixture was stirred at room temperature overnight. Ethyl acetate (100 mL) was added, and the mixture was filtered to give the title compound (11 g).
Quantity
10 g
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reactant
Reaction Step One
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8.6 g
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reactant
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13 g
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reactant
Reaction Step One
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140 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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